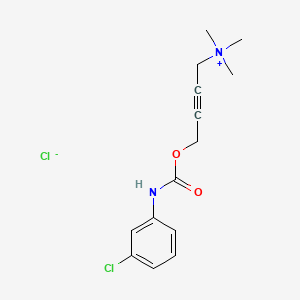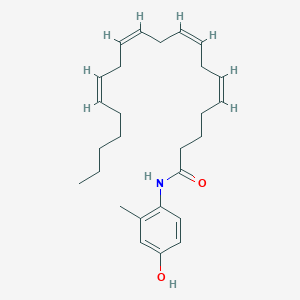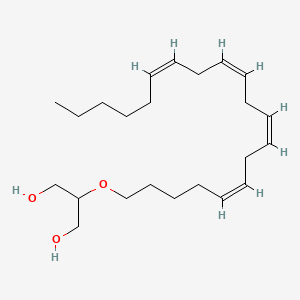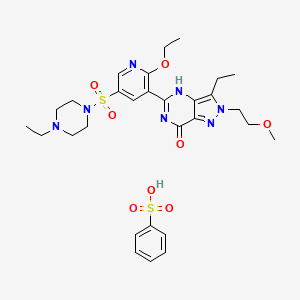
Gisadenafilbesilat
Übersicht
Beschreibung
Gisadenafilbesylat ist ein potenter Inhibitor der Phosphodiesterase Typ 5 (PDE5). Es ist bekannt für seine hohe Selektivität gegenüber anderen Phosphodiesterasen, insbesondere PDE6, und wird hauptsächlich in Forschungseinrichtungen eingesetzt. Die Verbindung ist durch ihre chemische Formel C23H33N7O5S · C6H6O3S und ein Molekulargewicht von 677,79 g/mol gekennzeichnet .
Wissenschaftliche Forschungsanwendungen
Gisadenafilbesylat wird in der wissenschaftlichen Forschung aufgrund seiner potenten PDE5-hemmenden Aktivität häufig eingesetzt. Seine Anwendungen umfassen:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Signalwegen für cyclische Nukleotide verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, die cyclisches GMP beinhalten.
Medizin: Wird auf mögliche therapeutische Anwendungen bei Erkrankungen wie erektiler Dysfunktion und pulmonaler Hypertonie untersucht.
Industrie: Wird bei der Entwicklung neuer PDE5-Inhibitoren und verwandter Verbindungen eingesetzt
Wirkmechanismus
Gisadenafilbesylat übt seine Wirkung aus, indem es PDE5 hemmt, ein Enzym, das für den Abbau von cyclischem GMP verantwortlich ist. Durch die Hemmung von PDE5 erhöht Gisadenafilbesylat den Gehalt an cyclischem GMP, was zur Entspannung von glatten Muskelzellen und Vasodilatation führt. Dieser Mechanismus ist besonders relevant bei der Behandlung von Erkrankungen wie erektiler Dysfunktion und pulmonaler Hypertonie .
Wirkmechanismus
Target of Action
Gisadenafil besylate primarily targets phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation.
Mode of Action
As a selective inhibitor of PDE5 , Gisadenafil besylate binds to the enzyme and prevents it from degrading cGMP . This action leads to an increase in the concentration of cGMP, which in turn promotes smooth muscle relaxation and vasodilation .
Biochemical Pathways
The inhibition of PDE5 by Gisadenafil besylate affects the cGMP-dependent pathway . Under normal conditions, the enzyme PDE5 breaks down cGMP. High levels of cGMP lead to a series of biochemical events that result in the relaxation of smooth muscle cells in blood vessels, thereby promoting vasodilation .
Pharmacokinetics
It is known to beorally bioavailable , indicating that it can be effectively absorbed into the bloodstream when taken by mouth.
Result of Action
The primary molecular effect of Gisadenafil besylate is the inhibition of PDE5 , leading to an increase in cGMP levels . This results in vasodilation and relaxation of smooth muscle cells. In a study involving male Tat-transgenic mice, Gisadenafil besylate was shown to restore the dilation of small arterioles following hypercapnia .
Biochemische Analyse
Biochemical Properties
Gisadenafil besylate interacts primarily with the enzyme PDE5 . It shows a high degree of selectivity for PDE5 over other phosphodiesterases, being over 100-fold selective for PDE5 over PDE6 . This interaction inhibits the breakdown of cGMP, prolonging and enhancing signal transduction .
Cellular Effects
Gisadenafil besylate’s primary cellular effect is the inhibition of PDE5, leading to increased levels of cGMP within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression . The increase in cGMP can lead to the activation of protein kinase G (PKG), which can phosphorylate various target proteins leading to changes in their activity .
Molecular Mechanism
The molecular mechanism of action of Gisadenafil besylate involves binding to the active site of PDE5, inhibiting its activity . This prevents the breakdown of cGMP, leading to increased intracellular levels of this secondary messenger . The elevated cGMP can then activate PKG, leading to the phosphorylation of target proteins and changes in cellular function .
Temporal Effects in Laboratory Settings
It has been shown to restore the normal increase in cortical blood flow following hypercapnia in a murine model .
Dosage Effects in Animal Models
In animal models, Gisadenafil besylate has been shown to restore the wild-type response to hypercapnia at a dosage of 2 mg/kg
Metabolic Pathways
Gisadenafil besylate is involved in the purine metabolism pathway, specifically in the regulation of cGMP levels . It inhibits the activity of PDE5, preventing the breakdown of cGMP .
Subcellular Localization
As a PDE5 inhibitor, it is likely to be found wherever PDE5 is present within the cell . PDE5 is typically found in smooth muscle cells, platelets, and visceral and vascular tissues .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Gisadenafilbesylat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur des Pyrazolo[4,3-d]pyrimidin-7-onsDer letzte Schritt beinhaltet die Bildung des Besylatsalzes .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Gisadenafilbesylat beinhalten typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt mit einer Reinheit von ≥98% zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Gisadenafilbesylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die an die Kernstruktur gebundenen funktionellen Gruppen verändern.
Reduktion: Dient zur Reduktion bestimmter funktioneller Gruppen, wodurch die Eigenschaften der Verbindung verändert werden.
Substitution: Umfasst in der Regel den Austausch von Wasserstoffatomen durch andere funktionelle Gruppen, um die Aktivität der Verbindung zu verändern
Häufige Reagenzien und Bedingungen
Oxidation: Umfasst typischerweise Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Verwendet häufig Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Setzt häufig Reagenzien wie Halogene oder Alkylierungsmittel unter kontrollierten Bedingungen ein
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. So kann beispielsweise die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Gisadenafil besylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s activity
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs reagents like halogens or alkylating agents under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sildenafil: Ein weiterer PDE5-Inhibitor mit einem ähnlichen Wirkmechanismus, jedoch unterschiedlichen pharmakokinetischen Eigenschaften.
Tadalafil: Bekannt für seine längere Wirkdauer im Vergleich zu anderen PDE5-Inhibitoren.
Vardenafil: Ähnlich wie Sildenafil, jedoch mit einer leicht unterschiedlichen chemischen Struktur und einem pharmakokinetischen Profil
Einzigartigkeit
Gisadenafilbesylat ist aufgrund seiner hohen Selektivität für PDE5 gegenüber anderen Phosphodiesterasen, insbesondere PDE6, einzigartig. Diese Selektivität reduziert die Wahrscheinlichkeit von Nebenwirkungen im Zusammenhang mit der Hemmung von PDE6, wie z. B. Sehstörungen .
Eigenschaften
IUPAC Name |
benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRDYSZKVPPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N7O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187125 | |
| Record name | Gisadenafil besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334827-98-4 | |
| Record name | Gisadenafil besylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334827984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gisadenafil besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 334827-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GISADENAFIL BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4S08274OY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



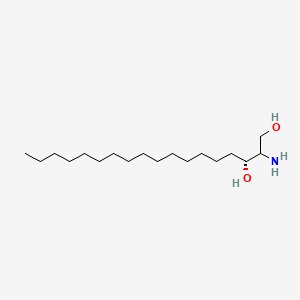

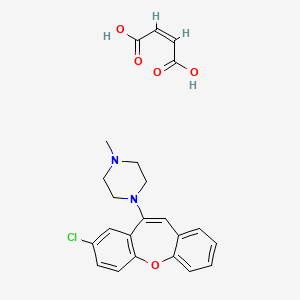
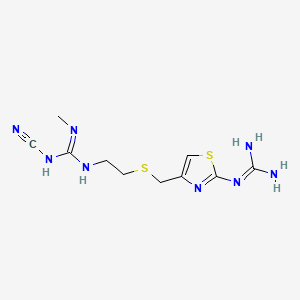
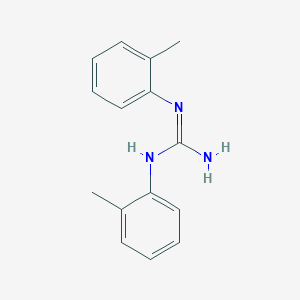
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)
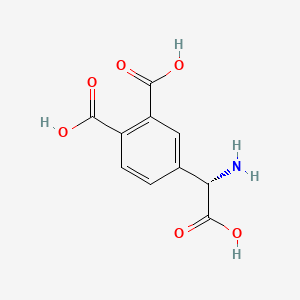
![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)

